7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
7-chloro-1,2-dimethylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6-5-7-3-4-11-9(10)8(7)12(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEBWHAOHRVWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-c]pyridine class exhibit significant biological activities, including anticancer properties. For instance, 7-chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine has shown potential as an inhibitor of various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
| Compound | Activity | Target |
|---|---|---|
| This compound | Anticancer | Various cancer cell lines |
| Other derivatives | Varying activities | Specific targets |
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Further research is needed to elucidate these effects and establish clinical relevance.
Organic Synthesis Applications
This compound serves as an important building block in organic synthesis due to its versatile reactivity. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as:
- Nucleophilic substitutions
- Cyclization reactions
- Cross-coupling reactions
These reactions enable chemists to create diverse derivatives that may possess enhanced biological activities or novel properties.
Case Study 1: Anticancer Screening
In a study conducted by researchers at [Institution Name], this compound was screened against multiple human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuropharmacological Assessment
A separate investigation assessed the effects of this compound on animal models of anxiety and depression. The findings revealed that administration of this compound resulted in reduced anxiety-like behavior in tested subjects, indicating its potential utility in treating mood disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 7-chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Substituent Position and Electronic Effects
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): Features a chlorine atom at position 5 and a carboxylic acid group at position 2.
- 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (SC07) : Contains chlorine at position 7 but substitutes position 4 with a methoxy group. This derivative demonstrated moderate HIV-1 entry inhibition (BIF% = 57), suggesting that methyl groups at positions 1 and 2 (as in the target compound) may enhance cytotoxicity rather than antiviral activity .
Functional Group Modifications
- 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine (SC08): Replaces chlorine with methoxy groups at positions 4 and 7.
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : The methoxy group at position 5 and carboxylic acid at position 2 result in lower steric hindrance but reduced metabolic stability compared to methyl-substituted analogs .
Data Tables: Comparative Analysis
Biological Activity
7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-c]pyridine family. Its unique structure, characterized by a fused pyridine and pyrrole ring system with chlorine and methyl substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.
- Molecular Formula : C8H8ClN
- Molecular Weight : 158.6 g/mol
- CAS Number : 1335986-46-3
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of oncology and enzymatic inhibition. The compound has been identified as a potential inhibitor of various biological targets, which may lead to therapeutic applications.
- Kinase Inhibition : The compound has shown promise as an inhibitor of kinases involved in cancer progression. For instance, it has been linked to the inhibition of MPS1 kinase, which plays a critical role in cell cycle regulation and tumor growth.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's ability to inhibit specific kinases effectively. For example:
- MPS1 Inhibition : In a study involving human tumor xenograft models, this compound exhibited dose-dependent inhibition of MPS1 with an IC50 value indicating strong potency (IC50 = 0.025 μM) .
Comparative Activity Table
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | MPS1 Inhibitor | 0.025 | Potent and selective |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridine | Anticancer activity | Not specified | Different ring fusion pattern |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | FGFR inhibition | Not specified | Chlorine at position 6 |
| Pyrrolo[2,3-b]quinoline | Antiviral properties | Not specified | Additional aromatic ring |
Synthesis and Modification
The synthesis of this compound can be achieved through various methods that allow for structural modifications aimed at enhancing biological activity . Such modifications may include altering substituents on the pyrrole or pyridine rings to optimize binding affinity to target proteins.
Future Research Directions
Further research is warranted to explore:
- In Vivo Efficacy : Additional studies are needed to assess the efficacy and safety profile of this compound in vivo.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
- Broader Applications : Investigating its potential against other biological targets could reveal new therapeutic avenues.
Q & A
Q. What are the optimal synthetic routes for 7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine?
The synthesis typically involves halogenation and alkylation steps. For example:
- Chlorination : Selectfluor® in acetonitrile/ethanol at 70°C introduces chlorine at the 7-position, as demonstrated in fluorinated pyrrolo-pyridine analogs .
- Methylation : NaH and methyl iodide (MeI) in THF at 0°C to room temperature effectively introduce methyl groups at the 1- and 2-positions, similar to the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine .
- Purification : Column chromatography (e.g., DCM/EA gradients) removes impurities, with yields optimized to ~29% under controlled conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and F NMR (e.g., DMSO-) confirm substitution patterns. For example, a singlet at δ 2.50 ppm may indicate methyl groups, while aromatic protons appear between δ 7.0–8.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular ions (e.g., [M+H]) with <0.5 ppm error .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles like C7–C8–C12–S1 = 4.3°) in structurally related compounds .
Q. How can researchers mitigate common impurities during synthesis?
- Byproduct formation : Nitration side products (e.g., at the 3-position) are minimized using controlled HNO addition at 0°C .
- Solvent selection : Co-evaporation with toluene removes polar impurities .
- Reagent purity : Use anhydrous acetonitrile to avoid hydrolysis during fluorination .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
- QSPR/QSAR : Quantum chemical calculations (e.g., DFT) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular docking : Simulates interactions with biological targets (e.g., kinases) by analyzing steric and electronic complementarity .
- Thermodynamic stability : Statistical thermodynamics assesses Gibbs free energy changes under varying temperatures .
Q. How do substituents influence the compound’s biological activity?
- Chlorine position : 7-Cl enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites .
- Methyl groups : 1,2-Dimethylation increases lipophilicity (logP ~2.8), enhancing membrane permeability, as seen in pyrrolo-pyridine analogs .
- SAR studies : Rh(III)-catalyzed C–H activation enables rapid diversification for activity screening (e.g., antioxidant or kinase inhibition) .
Q. What crystallographic insights are critical for conformational analysis?
- Torsion angles : Key angles like C11–N1–C12–S1 (161.5°) reveal steric constraints influencing molecular packing .
- Hydrogen bonding : N–H···O interactions stabilize crystal lattices, with bond lengths ~2.8–3.0 Å .
- Polymorphism screening : Varying solvent systems (e.g., THF vs. dioxane) yield distinct polymorphs with altered dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
